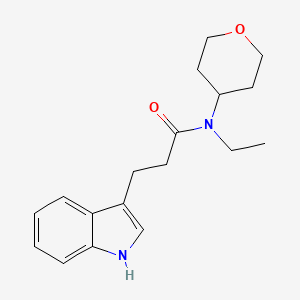
N-ethyl-3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)propanamide
Übersicht
Beschreibung
N-ethyl-3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)propanamide, also known as EPPTB, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. EPPTB is a synthetic compound that has been developed as a selective inhibitor of the protein-protein interaction between the E3 ubiquitin ligase HDM2 and the tumor suppressor protein p53. This interaction plays a crucial role in the regulation of the p53 pathway, which is involved in the prevention of cancer development.
Wirkmechanismus
N-ethyl-3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)propanamide is a selective inhibitor of the protein-protein interaction between the E3 ubiquitin ligase HDM2 and the tumor suppressor protein p53. The HDM2 protein is responsible for the degradation of p53, and the inhibition of this interaction by N-ethyl-3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)propanamide leads to the activation of the p53 pathway and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-ethyl-3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)propanamide has been shown to activate the p53 pathway and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)propanamide is a synthetic compound that can be easily synthesized in the laboratory. It is also a selective inhibitor of the HDM2-p53 interaction, which makes it a valuable tool for studying the p53 pathway. However, N-ethyl-3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)propanamide has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
N-ethyl-3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)propanamide has great potential for future research in various scientific fields. Some of the future directions for N-ethyl-3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)propanamide research include:
1. Development of more potent and selective inhibitors of the HDM2-p53 interaction.
2. Investigation of the role of the p53 pathway in aging and age-related diseases.
3. Study of the effects of N-ethyl-3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)propanamide on other protein-protein interactions involved in cancer development.
4. Investigation of the potential use of N-ethyl-3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)propanamide in combination with other cancer therapies.
5. Development of new drug delivery systems to improve the solubility and bioavailability of N-ethyl-3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)propanamide.
Conclusion:
In conclusion, N-ethyl-3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)propanamide is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. It is a selective inhibitor of the HDM2-p53 interaction, which makes it a valuable tool for studying the p53 pathway. N-ethyl-3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)propanamide has shown great potential for future research in cancer and neurodegenerative diseases. Further research is needed to fully understand the potential of N-ethyl-3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)propanamide and to develop more potent and selective inhibitors of the HDM2-p53 interaction.
Wissenschaftliche Forschungsanwendungen
N-ethyl-3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)propanamide has been extensively studied for its potential applications in various scientific research fields. One of the main applications of N-ethyl-3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)propanamide is in cancer research. The p53 pathway plays a crucial role in the prevention of cancer development, and the inhibition of the HDM2-p53 interaction by N-ethyl-3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)propanamide has been shown to activate the p53 pathway and induce apoptosis in cancer cells. N-ethyl-3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)propanamide has also been studied for its potential applications in neurodegenerative diseases, as the p53 pathway is involved in the regulation of neuronal survival and death.
Eigenschaften
IUPAC Name |
N-ethyl-3-(1H-indol-3-yl)-N-(oxan-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-2-20(15-9-11-22-12-10-15)18(21)8-7-14-13-19-17-6-4-3-5-16(14)17/h3-6,13,15,19H,2,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCICIEKLVRDZOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C(=O)CCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-nitrophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838304.png)
![3-(5-bromo-2-furyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838313.png)

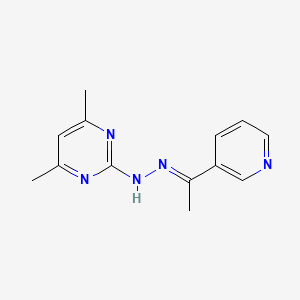
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile](/img/structure/B3838341.png)
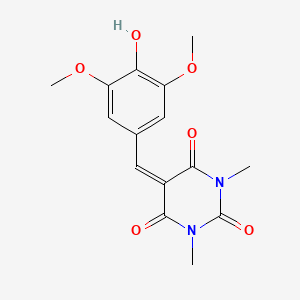
![N-(2-(4-bromophenyl)-1-{[(3-hydroxyphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide](/img/structure/B3838377.png)
![N-[4-(acetylamino)phenyl]-2-[(2,4-dinitro-1-naphthyl)amino]benzamide](/img/structure/B3838395.png)
![3,3'-(1,4-phenylenediimino)bis[1-(4-bromophenyl)-2-propen-1-one]](/img/structure/B3838403.png)
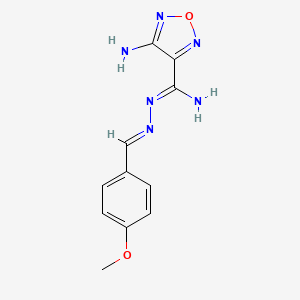
![N-acetyl-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B3838414.png)
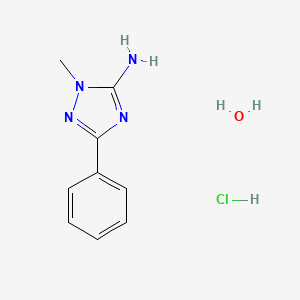
![6,8-dibromo-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B3838422.png)
